(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-10-14(11(2)22-16-10)15(18)17-6-5-13(8-17)23(19,20)9-12-4-3-7-21-12/h3-4,7,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLWSJDULARRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Differences :
- The target compound’s isoxazole ring (vs. pyrazole in ) may confer greater resistance to oxidative metabolism.
- The furan-2-ylmethyl sulfonyl group (absent in ) could modulate solubility and receptor selectivity compared to phenylsulfonyl derivatives .
Pharmacological Activity
- Anti-HIV activity : Sulfonamide-containing piroxicam analogs (e.g., compound 13d ) showed EC50 = 20–25 µM against HIV .
- Cytotoxicity : Sulfonyl-containing compounds in exhibited low cytotoxicity (SI > 26), a desirable trait for the target compound.
Physicochemical Properties
Therapeutic Potential
- Antiviral applications : Structural resemblance to HIV integrase inhibitors (e.g., ) suggests possible activity.
- Kinase targets : The pyrrolidine sulfonyl group may mimic ATP-binding motifs, as seen in .
- Anti-inflammatory use : Isoxazole derivatives are historically linked to COX inhibition, though furan modifications could shift selectivity .
Preparation Methods
Preparation of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine
The sulfonylated pyrrolidine intermediate is synthesized through a two-step process:
Step 1: Synthesis of Furan-2-ylmethanesulfonyl Chloride
Furan-2-ylmethanethiol is oxidized to furan-2-ylmethanesulfonic acid using hydrogen peroxide in acetic acid, followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Step 2: Sulfonylation of Pyrrolidine
Pyrrolidine reacts with furan-2-ylmethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) at 0–25°C. The reaction proceeds via nucleophilic substitution, forming 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine after purification by column chromatography.
| Parameter | Conditions/Reagents | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | – |
| Base | Triethylamine | 85–90 |
| Temperature | 0°C → 25°C | |
| Reaction Time | 4–6 hours |
Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride
The acyl chloride intermediate is prepared from 3,5-dimethylisoxazole-4-carboxylic acid, which is synthesized via oxidation of 4-methyl-3,5-dimethylisoxazole using potassium permanganate (KMnO₄) in acidic medium. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the corresponding acyl chloride.
| Parameter | Conditions/Reagents | Yield (%) |
|---|---|---|
| Oxidizing Agent | KMnO₄, H₂SO₄ | 70–75 |
| Chlorination Agent | SOCl₂, reflux | 90–95 |
| Solvent | Toluene | – |
Coupling Reaction to Form the Target Compound
The final step involves a nucleophilic acyl substitution between 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and 3,5-dimethylisoxazole-4-carbonyl chloride. The reaction is conducted in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. The mixture is stirred at room temperature for 12–18 hours, followed by extraction and chromatographic purification.
| Parameter | Conditions/Reagents | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | – |
| Base | DIPEA | 78–82 |
| Temperature | 25°C | |
| Reaction Time | 12–18 hours |
Optimization and Yield Analysis
Solvent and Temperature Effects
Polar aprotic solvents like THF and DCM enhance reaction efficiency by stabilizing ionic intermediates. Elevated temperatures (40–50°C) reduce reaction time but may promote side reactions, necessitating careful optimization.
Catalytic Additives
The use of 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation rates by 15–20%, though it complicates purification due to residual DMAP in the product.
Q & A
Q. What are the key synthetic routes for preparing (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone?
- Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Preparation of the substituted isoxazole fragment (3,5-dimethylisoxazol-4-yl) via cyclocondensation of diketones with hydroxylamine .
- Step 2: Functionalization of the pyrrolidine core, such as introducing the sulfonyl group via reaction with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Step 3: Final coupling of the isoxazole and sulfonated pyrrolidine fragments using a carbonylative cross-coupling reagent (e.g., Pd-catalyzed reactions) .
- Critical Considerations: Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is essential to isolate high-purity intermediates .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer:
- Experimental Design:
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.
Monitor degradation via HPLC or LC-MS to quantify intact compound and byproducts .
Assess thermal stability using differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Key Findings: Sulfonamide groups (e.g., furan-2-ylmethyl sulfonyl) may hydrolyze under strongly acidic/basic conditions, requiring stabilization via formulation .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving sulfonated pyrrolidine intermediates?
- Methodological Answer:
- Variables to Optimize:
- Catalysts: Transition-metal catalysts (e.g., Pd(PPh₃)₄) for coupling steps .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .
- Temperature: Controlled reflux (e.g., 80–100°C) for sulfonyl group introduction .
- Case Study: Evidence from analogous sulfonamide syntheses shows that using NaH as a base increases sulfonation yields by 15–20% compared to K₂CO₃ .
Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with kinase or GPCR targets, leveraging the isoxazole’s π-π stacking and sulfonamide’s hydrogen-bonding motifs .
- Experimental Validation:
Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
Validate target engagement via competitive assays (e.g., radioligand displacement for receptor studies) .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer:
- Orthogonal Assays:
Compare results from cell-based assays (e.g., IC₅₀ in cancer lines) with in vitro enzymatic assays to distinguish direct target effects from off-target interactions .
Employ metabolomic profiling to identify confounding factors (e.g., CYP450-mediated metabolism) .
- Case Study: Discrepancies in IC₅₀ values may arise from solubility limitations; use co-solvents (e.g., DMSO ≤0.1%) or nanoparticle formulations to improve bioavailability .
Key Considerations for Researchers
- Synthetic Challenges: Steric hindrance at the pyrrolidine sulfonyl site may necessitate tailored catalysts (e.g., bulky phosphine ligands) .
- Biological Studies: Prioritize target deconvolution early to avoid misinterpretation of phenotypic screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
